Product packaging for Meclofenamate Sodium(Cat. No.:CAS No. 67254-91-5)

Meclofenamate Sodium

Cat. No.: B1663008
CAS No.: 67254-91-5
M. Wt: 336.1 g/mol
InChI Key: QHJLLDJTVQAFAN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Meclofenamate Sodium is the sodium salt form of meclofenamic acid, which is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class . As a research compound, its primary value lies in its potent and balanced inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . This dual inhibitory action effectively blocks the conversion of arachidonic acid to prostaglandin precursors, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever . In vitro studies have also shown that this compound is an inhibitor of human leukocyte 5-lipoxygenase activity, providing a unique tool for investigating the broader eicosanoid pathway . Researchers utilize this compound in biochemical and pharmacological studies to explore inflammatory pathways, the mechanisms of NSAID action, and prostaglandin-dependent cellular processes. Its high protein binding (greater than 99%) and specific metabolic profile are also subjects of pharmacokinetic research . This product is strictly for research purposes in a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12Cl2NNaO3 B1663008 Meclofenamate Sodium CAS No. 67254-91-5

Properties

IUPAC Name

sodium;2-(2,6-dichloro-3-methylanilino)benzoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2.Na.H2O/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;;/h2-7,17H,1H3,(H,18,19);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJLLDJTVQAFAN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67254-91-5
Record name Meclofenamate sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067254915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MECLOFENAMATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NJ818U2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Meclofenamate Sodium: an Overview of Its Pharmacological and Research Significance

Classification and Chemical Family within Nonsteroidal Anti-inflammatory Drugs

Meclofenamate sodium is classified as a nonsteroidal anti-inflammatory drug (NSAID). wikipedia.orgrxlist.comcancer.gov It belongs to the anthranilic acid derivatives, a chemical family more commonly referred to as fenamates. wikipedia.org This classification places it in the same group as other fenamic acid derivatives, such as mefenamic acid and flufenamic acid. wikipedia.orgwikipedia.org Structurally, this compound is the sodium salt of meclofenamic acid. nih.govnih.gov As a prototypical NSAID, it is also structurally related to diclofenac (B195802). drugs.com

Historical Trajectory and Evolution of this compound Research

The development of this compound is credited to a team of scientists led by Claude Winder at Parke-Davis in 1964. wikipedia.orgwikipedia.org This invention followed the discovery of related compounds from the same class: mefenamic acid in 1961 and flufenamic acid in 1963. wikipedia.orgwikipedia.org this compound received approval from the U.S. Food and Drug Administration (FDA) in 1980 for the treatment of joint and muscular pain, arthritis, and dysmenorrhea. wikipedia.orgiiab.me

Initial research focused on its classic NSAID properties: anti-inflammatory, analgesic (pain relief), and antipyretic (fever-reducing) activities. rxlist.comdrugs.comdrugbank.com However, the scope of investigation has expanded significantly over time. Contemporary research delves into its more complex mechanisms of action and explores its potential in other therapeutic areas, including oncology and neurology, based on its multifaceted interactions with various biological pathways. nih.govnih.govnih.gov

Broad Spectrum of Recognized Pharmacological Activities of this compound

This compound exhibits a range of pharmacological effects that have been subjects of extensive research. These activities stem from its primary mechanism as an NSAID and extend to other, more recently identified molecular targets.

Primary Anti-inflammatory and Analgesic Mechanisms

The foundational pharmacological activity of this compound is its ability to inhibit prostaglandin (B15479496) synthesis. rxlist.comnih.govnih.gov This is achieved through the non-selective, reversible inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govdrugs.comselleckchem.compediatriconcall.com Research has determined its inhibitory concentrations (IC50) to be 40 nM for COX-1 and 50 nM for COX-2. selleckchem.comadooq.com By blocking these enzymes, meclofenamate prevents the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. nih.govyoutube.com

Beyond COX inhibition, studies suggest that meclofenamate may also exert its effects through other pathways. There is evidence that it directly competes with prostaglandins for binding at their receptor sites. rxlist.comnih.govnih.gov Furthermore, in vitro studies have shown that it can inhibit human leukocyte 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are another class of inflammatory mediators. rxlist.comnih.govncats.io

Research Findings in Oncology

A significant area of modern research is the investigation of meclofenamate's anti-cancer properties. Studies have shown that it can suppress the proliferation of various cancer cell types. nih.govdntb.gov.ua

Prostate Cancer: Meclofenamic acid has demonstrated a high degree of cytotoxicity in both androgen-dependent and androgen-independent prostate cancer cells. nih.govscielo.br In animal models, it has been shown to significantly reduce tumor growth and prolong survival. nih.gov This anti-tumor effect is attributed to its ability to simultaneously inhibit both COX-2 and enzymes from the aldo-keto reductase (AKR) 1C subfamily. nih.govscielo.br

Other Cancers: Research has also explored its effects on other malignancies. Studies have noted that meclofenamic acid has an antitumor effect in models of uterine cervical cancer. ncats.io In small cell lung cancer cells, it was found to suppress glycolysis and enhance mitochondrial activity. nih.gov

Research Findings in Neurology

The compound's effects on the nervous system are another active area of research. Fenamates as a class are being investigated for their potential in treating neurodegenerative disorders. nih.govresearchgate.net

Seizure Mitigation: Meclofenamate has been identified as a potent antagonist of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel. nih.gov Research in mouse models indicates that by blocking this channel, meclofenamate can reduce the length and frequency of seizures induced by kainic acid. nih.gov

Neuroprotection: Studies have shown that meclofenamate and its relative, mefenamic acid, can be neuroprotective against glutamate-induced excitotoxicity in cultured rat hippocampal neurons. mdpi.com

Other Investigated Pharmacological Activities

Research has uncovered additional molecular targets for this compound, highlighting its diverse biological interactions.

Proteasome Inhibition: In studies using cardiac cells, this compound, but not the NSAID naproxen (B1676952), was found to significantly inhibit proteasome activity. nih.govresearchgate.net

FTO and Gap Junction Inhibition: It has been identified as a highly selective inhibitor of the fat mass and obesity-associated (FTO) enzyme and a non-selective blocker of gap junctions. selleckchem.com

Mitochondrial Effects: Research has shown that this compound can inhibit mitochondrial Complexes I and III, which are involved in cellular respiration and reactive oxygen species (ROS) production. nih.gov

Data Tables

Table 1: Key Pharmacological Activities of this compound

Pharmacological Activity Mechanism of Action / Research Finding Relevant Compound(s)
Anti-inflammatory, Analgesic, Antipyretic Inhibition of prostaglandin synthesis via dual inhibition of COX-1 and COX-2 enzymes. rxlist.comnih.govselleckchem.com This compound
Competition for binding at prostaglandin receptor sites. nih.govnih.gov Meclofenamic Acid
Inhibition of human leukocyte 5-lipoxygenase activity. rxlist.comnih.gov This compound
Anti-Cancer Simultaneous inhibition of COX-2 and AKR1C enzymes in prostate cancer models. nih.govscielo.br Meclofenamic Acid
Suppression of glycolysis and enhancement of mitochondrial activity in lung cancer cells. nih.gov Meclofenamic Acid
Neurological Antagonism of the TRPM4 ion channel, mitigating seizures in animal models. nih.gov Meclofenamate
Neuroprotective effects against glutamate-evoked excitotoxicity in cultured neurons. mdpi.com Meclofenamic Acid
Other Cellular Activities Inhibition of proteasome activity in cardiac cells. nih.gov This compound
Selective inhibition of the fat mass and obesity-associated (FTO) enzyme. selleckchem.com This compound

Table 2: Compound Names Mentioned in this Article

Compound Name Classification/Note
This compound The sodium salt of Meclofenamic Acid; an NSAID of the fenamate class. nih.gov
Meclofenamic Acid The active acid form; an anthranilic acid derivative. wikipedia.org
Mefenamic Acid A related NSAID in the fenamate chemical family. wikipedia.org
Flufenamic Acid A related NSAID in the fenamate chemical family. wikipedia.org
Tolfenamic Acid A related NSAID in the fenamate chemical family. nih.gov
Diclofenac A structurally related NSAID. drugs.com
Naproxen An NSAID used for comparison in cardiac cell research. nih.gov
Aspirin (B1665792) A prototypical NSAID. rxlist.com

| Phenylbutazone | An NSAID used for comparison in veterinary medicine. wikipedia.org |

Molecular and Cellular Mechanisms of Action of Meclofenamate Sodium

Inhibition of Eicosanoid Biosynthesis through the Arachidonic Acid Cascade

A primary mechanism of Meclofenamate sodium is its comprehensive inhibition of eicosanoid biosynthesis. Eicosanoids are a family of signaling lipids, including prostaglandins (B1171923), thromboxanes, and leukotrienes, derived from arachidonic acid. nih.gov They are central mediators of inflammation. rsc.org The synthesis process begins when phospholipase A2 releases arachidonic acid from membrane phospholipids. nih.govnih.gov this compound intervenes at critical enzymatic steps within this cascade.

This compound is a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. nih.govabmole.com These enzymes catalyze the rate-limiting step in the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for all prostanoids. unich.itnih.gov COX-1 is a constitutively expressed "housekeeping" enzyme involved in processes like gastric mucosal protection and platelet aggregation, while COX-2 is an inducible enzyme, with its expression markedly increased during inflammatory processes. nih.govresearchgate.netnih.gov this compound acts as a dual inhibitor, blocking both isoforms. nih.govabmole.com This non-selective inhibition is a characteristic shared with other traditional NSAIDs. researchgate.net

EnzymeIC50 (this compound)Notes
COX-1 40 nMDual inhibitor with high potency. abmole.com
COX-2 50 nMDual inhibitor with high potency. abmole.com
5-Lipoxygenase -A potent inhibitor, considered a dual inhibitor of both COX and 5-LOX pathways. nih.gov

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Beyond its effects on the cyclooxygenase pathway, this compound is also a significant inhibitor of the 5-lipoxygenase (5-LOX) pathway. nih.gove-lactancia.org The 5-LOX enzyme is responsible for converting arachidonic acid into leukotrienes, another class of potent inflammatory mediators. rsc.orgnih.gov In vitro studies have demonstrated that this compound inhibits the formation of 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4) in human leukocytes. nih.gov Its potency in inhibiting 5-lipoxygenase is reported to be about two to four times less than the experimental compound BW-755C, but three times more potent than benoxaprofen. nih.gov This ability to inhibit both the COX and 5-LOX pathways makes this compound a dual-action anti-inflammatory agent. nih.gov

By inhibiting COX-1 and COX-2, this compound effectively blocks the synthesis of prostaglandins. nih.govantibodies-online.com This is considered the principal mechanism for its anti-inflammatory, analgesic, and antipyretic effects. wikipedia.orgnih.gov Research shows that this compound and indomethacin (B1671933) are among the most potent inhibitors of prostaglandin E2 (PGE2) formation in bovine seminal vesicles. nih.gov

Thromboxane (B8750289) A2 (TXA2) is a type of eicosanoid synthesized from the common precursor PGH2 by the enzyme thromboxane synthase. unich.it TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. nih.govresearchgate.net As this compound inhibits the COX enzymes that produce PGH2, it consequently leads to a decrease in the formation of thromboxane A2. nih.gov This inhibition of TXA2 synthesis is a key factor in the platelet-inhibitory actions of many NSAIDs. nih.govresearchgate.net

The primary action of this compound on the leukotriene system is the inhibition of their synthesis via the 5-LOX enzyme. nih.gove-lactancia.org By blocking the production of leukotrienes such as Leukotriene B4 (LTB4), it prevents these mediators from initiating inflammatory responses, which include potent chemotaxis for leukocytes. nih.govnih.gov While some drugs, known as leukotriene receptor antagonists, work by directly blocking cysteinyl leukotriene receptors (CysLT1 and CysLT2), the available evidence for this compound points more strongly toward inhibition of the synthesis pathway rather than direct receptor antagonism. nih.gov The reduction in leukotriene synthesis inherently prevents post-receptor signaling events that lead to bronchoconstriction and chronic inflammation. nih.gov

Ion Channel Modulation by this compound

Fenamates, including meclofenamic acid, are known to have either activating or inhibitory effects on ion channels, making them candidates for targeting diseases related to ion channel dysfunction. nih.gov

Specifically, meclofenamic acid and the related compound diclofenac (B195802) have been identified as novel openers of KCNQ2/Q3 voltage-gated potassium channels. researchgate.netnih.gov These channels are crucial for regulating neuronal excitability. nih.gov The mechanism involves shifting the voltage activation curve to more hyperpolarized potentials and slowing the channel's deactivation kinetics. nih.gov By activating these channels, this compound can hyperpolarize the resting membrane potential of cells such as neurons. nih.gov

Meclofenamic acid also modulates the activity of chloride channels, though the mechanisms are still being fully elucidated. nih.gov The effects on chloride channels, such as ClC-1 and the widespread ClC-2, often occur at higher concentrations than those required for COX inhibition but may be reached in clinical settings. nih.gov

Ion ChannelEffect of this compoundMechanism
KCNQ2/Q3 Potassium Channels Channel Opener / Activator researchgate.netnih.govCauses a hyperpolarizing shift of the voltage activation curve and slows deactivation. nih.gov
Chloride Channels (e.g., ClC-1, ClC-2) Modulator (Inhibition or Activation) nih.govExerts voltage-dependent and reversible inhibition on certain chloride channels. nih.gov

Activation of Voltage-Gated Potassium Channels (KCNQ2/KCNQ3)

Meclofenamic acid, the active form of this compound, has been identified as a novel opener of KCNQ2/Q3 potassium channels. wikipedia.orgnih.gov These channels are the molecular basis of the M-current, a critical voltage-gated potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing. wikipedia.org The activation of KCNQ2/Q3 channels represents a significant mechanism for reducing neuronal hyperexcitability.

Research using heterologous expression systems, such as Chinese hamster ovary (CHO) cells, has demonstrated that meclofenamic acid activates KCNQ2/Q3 currents. The mechanism of this activation involves two key changes:

A significant hyperpolarizing shift in the voltage-dependence of channel activation.

A marked slowing of the channel's deactivation kinetics. wikipedia.orgnih.gov

Studies have shown that meclofenamic acid is more potent in activating KCNQ2 subunits than KCNQ3 subunits and does not enhance the currents of KCNQ1 channels. wikipedia.org In cultured cortical neurons, meclofenamic acid was found to enhance the M-current, leading to a reduction in both evoked and spontaneous action potentials. wikipedia.org This action on KCNQ2/Q3 channels suggests a potential for therapeutic applications in conditions characterized by neuronal hyperexcitability. wikipedia.orgnih.gov

Table 1: Effect of Meclofenamic Acid on KCNQ2/Q3 Channels

Parameter Value Cell Type Reference
EC₅₀ 25 µM CHO cells wikipedia.org
Voltage Activation Shift -23 mV CHO cells wikipedia.org

Investigation of Potential Modulation of Acid-Sensing Ion Channels (ASICs)

Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels that are activated by decreases in extracellular pH, a common feature in tissue inflammation and ischemia. medchemexpress.comnih.gov These channels are implicated in pain sensation and neuronal damage. medchemexpress.com Several NSAIDs have been investigated for their ability to modulate ASIC activity.

Broader Interactions with Voltage-Gated Sodium Channels (Nav) in Pain Pathways

Voltage-gated sodium channels (Nav) are essential for the initiation and propagation of action potentials in excitable cells, including neurons. wikipedia.orgnih.gov Specific subtypes, particularly Nav1.7, Nav1.8, and Nav1.9, are preferentially expressed in peripheral sensory neurons and play a crucial role in pain signaling. wikipedia.orgnih.gov Dysregulation of these channels is linked to the development of chronic pain states. nih.gov

Research has shown that fenamates, the class of NSAIDs to which meclofenamate belongs, can inhibit human Nav1.7 and Nav1.8 channels. nih.gov A study using CHO cells stably expressing these channels demonstrated that fenamates like mefenamic acid inhibited the peak currents of both hNav1.7 and hNav1.8. nih.gov The mechanism involves a significant leftward, hyperpolarizing shift in the voltage-dependence of inactivation, which stabilizes the channel in a non-conducting state. nih.gov This inhibition of key pain-related sodium channels presents a mechanism of action distinct from COX inhibition. nih.govnih.gov This modulatory activity on Nav channels may contribute to the analgesic properties of fenamates. nih.gov

Other Identified Cellular and Subcellular Mechanisms

Beyond its interactions with ion channels, this compound influences fundamental cellular processes, including protein degradation, mitochondrial bioenergetics, and epigenetic regulation.

Effects on Protein Homeostasis and Proteasome Activity

The proteasome is a large protein complex responsible for degrading the majority of intracellular proteins, playing a vital role in cellular homeostasis. mdpi.commedchemexpress.com Studies have revealed that this compound can significantly inhibit proteasome activity. nih.govmdpi.com This effect has been observed in cardiac cells (H9c2 rat cardiac cells and murine neonatal cardiomyocytes) at pharmacologically relevant concentrations. nih.govmdpi.com

In-depth investigations showed that while this compound did not affect the expression of proteasome subunit genes, it led to a decrease in the activity of the 26S proteasome. mdpi.com Specifically, it reduced the chymotrypsin-like (β5) and caspase-like (β1) activities of the proteasome. Direct incubation of purified 20S proteasomes with this compound also resulted in decreased activity of the β1, β2, and β5 subunits. mdpi.com This inhibition of the proteasome system disrupts protein homeostasis and can impact cell viability. nih.govmdpi.com

Table 2: Inhibition of Proteasome Activity by this compound (MS)

Cell/System Concentration of MS Observed Effect Reference
H9c2 Cells 100 µM (24h) ~30% decrease in β5 activity, ~20% decrease in β1 activity
Mouse Neonatal Cardiomyocytes 10 µM (5 days) Significant reduction in β5 activity mdpi.com
Purified 20S Proteasome 100 µM ~20% decrease in β5 activity mdpi.com
Purified 20S Proteasome 500 µM ~80% decrease in β2 activity mdpi.com

Role in Mitochondrial Function and Reactive Oxygen Species (ROS) Production

Mitochondria are central to cellular energy production and are also a primary site of reactive oxygen species (ROS) generation. mdpi.com this compound has been shown to impair mitochondrial function and increase the production of ROS. nih.govmdpi.com

Studies in cardiac cells found that this compound treatment leads to a greater rate of ROS production compared to some other NSAIDs. nih.govmdpi.com This increase in ROS is likely a consequence of direct effects on the mitochondrial electron transport chain. Research has demonstrated that this compound inhibits mitochondrial Complexes I and III, which are major sites of ROS leakage. nih.govmdpi.com Furthermore, this compound was found to impair the mitochondrial membrane potential, a key indicator of mitochondrial health. nih.govmdpi.com This combination of mitochondrial dysfunction and elevated ROS production can contribute to cellular stress and damage. mdpi.com

Interaction with N6-Methyladenosine (m6A) Demethylase FTO

N6-methyladenosine (m6A) is an abundant and reversible modification in messenger RNA (mRNA) that is regulated by specific demethylase enzymes. nih.gov The fat mass and obesity-associated (FTO) protein is one such demethylase that plays a crucial role in gene expression regulation. nih.govwikipedia.org

Meclofenamic acid has been identified as a highly selective inhibitor of the FTO enzyme. nih.govwikipedia.org Mechanistic studies indicate that it acts as a competitive inhibitor, vying with the m6A-containing nucleic acid for binding to the FTO protein. nih.gov Structural and biochemical analyses have confirmed that meclofenamic acid directly interacts with and stabilizes the FTO protein, but it does not effectively bind to or inhibit the related m6A demethylase, ALKBH5. nih.gov This selective inhibition of FTO highlights a specific epigenetic pathway through which meclofenamate can exert its biological effects, potentially influencing the expression of a wide array of genes. wikipedia.org

Influence on Aldo-Keto Reductase 1B10 (AKR1B10) Activity

This compound, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), has been investigated for its interaction with various enzymes beyond its traditional targets of cyclooxygenases. Among these is Aldo-Keto Reductase 1B10 (AKR1B10), a monomeric enzyme belonging to the aldo-keto reductase superfamily. AKR1B10 is of significant interest in cellular biology and oncology due to its role in the detoxification of cytotoxic aldehydes and its association with cancer development and chemoresistance.

Research has demonstrated that certain NSAIDs, particularly those of the N-phenylanthranilic acid class to which this compound belongs, can act as inhibitors of AKR1B10. A study focusing on the inhibitory effects of this class of compounds found that they competitively inhibit AKR1B10. nih.govjst.go.jp This inhibition is selective, with these compounds showing a significantly higher potency for AKR1B10 compared to the related enzyme, aldose reductase (AKR1B1). nih.gov

Specifically for mefenamic acid, a structurally similar N-phenylanthranilic acid, a competitive inhibition mechanism against AKR1B10 has been described with a reported inhibition constant (Ki) of 2.9 µM. nih.gov This inhibitory activity and selectivity are attributed to specific molecular interactions within the enzyme's active site. Molecular docking studies have provided insights into the binding mode of N-phenylanthranilic acids to the AKR1B10-NADP+ complex. nih.govjst.go.jp These studies suggest that the inhibitory potency and selectivity are determined by interactions with key amino acid residues. nih.gov A crucial element for this selective inhibition is a hydrogen-bonding network involving residues Gln114, Ser304, and the side chain of Val301. nih.govjst.go.jp

While a crystal structure of this compound in a complex specifically with AKR1B10 is not available, the crystal structure of meclofenamic acid bound to the related enzyme, AKR1C3, has been determined. nih.gov This provides a model for how fenamates, as a class, interact with the active sites of aldo-keto reductases.

Pharmacological Profile and Preclinical Investigations of Meclofenamate Sodium

Anti-inflammatory Actions in Experimental Models

Meclofenamate sodium has shown potent anti-inflammatory effects across various experimental models. Its activity is largely attributed to its ability to inhibit key pathways in the inflammatory cascade. In animal studies, this compound was found to inhibit the synthesis of prostaglandins (B1171923) and compete for binding at prostaglandin (B15479496) receptor sites. nih.govnih.gov In vitro, it acts as a dual inhibitor of both COX-1 and COX-2, with IC50 values of 40 nM and 50 nM, respectively. selleckchem.com

Beyond its effects on cyclooxygenase, this compound also inhibits arachidonic acid lipoxygenase in vitro, which leads to a decreased synthesis of leukotrienes, another important group of inflammatory mediators. nih.gov This dual inhibition may contribute to its potent anti-inflammatory profile.

Further mechanistic studies have revealed its effects on leukocyte function. In in vitro experiments using human polymorphonuclear leukocytes, this compound monohydrate was shown to specifically inhibit functions induced by chemotactic factors, including chemotaxis, degranulation, and the generation of superoxide (B77818) anion radicals. nih.gov This interference occurs at both receptor and post-receptor levels. nih.gov In in vivo models, such as postsurgical inflammation in rats, this compound was effective at reducing local swelling and leukocytic infiltration, with some studies suggesting it was more effective in reducing leukocyte infiltration over a 5-day period than hydrocortisone. nih.gov

Analgesic Effects in Preclinical Pain Models

The analgesic properties of this compound have been well-documented in a range of preclinical pain models. nih.govdrugbank.com These models are designed to simulate various types of pain, including acute, inflammatory, and postoperative pain. embse.org The drug's efficacy in these models stems from its anti-inflammatory actions, which reduce the sensitization of peripheral nociceptors by inflammatory mediators like prostaglandins.

In models of acute pain, such as those involving dental or soft tissue injury, this compound demonstrated significant pain relief. rxlist.comnih.gov Studies comparing its efficacy to other analgesics found that its onset of action was generally within one hour. rxlist.com For instance, in a double-blind study on acute pain, the effects of meclofenamic acid were found to be swifter than those of ketoprofen (B1673614). nih.gov

In a model of postoperative pain following periodontal surgery in humans, meclofenamate was found to be statistically superior to both placebo and aspirin (B1665792) at specific time points during the evaluation period. nih.gov Preclinical pain research often utilizes the formalin test, which produces a biphasic pain response. embse.org The first phase represents acute nociceptive pain, while the second is driven by inflammation. mdpi.com Given its established anti-inflammatory properties, this compound is effective in suppressing the second phase of this model.

Antipyretic Properties in Laboratory Animals

This compound has consistently demonstrated antipyretic, or fever-reducing, activity in laboratory animals. drugs.comrxlist.come-lactancia.org This effect is a hallmark of most NSAIDs and is directly linked to the drug's primary mechanism of action. pediatriconcall.com

Fever is typically initiated by pyrogens that lead to an increase in the synthesis and release of prostaglandins, particularly prostaglandin E2 (PGE2), within the hypothalamus. This change in prostaglandin levels effectively resets the body's thermoregulatory set point to a higher temperature. By inhibiting the cyclooxygenase enzymes responsible for prostaglandin synthesis in the brain, this compound prevents this elevation in the hypothalamic set point, thereby reducing fever. nih.gov Its therapeutic action in this regard does not involve pituitary-adrenal stimulation. nih.govdrugbank.com

Anti-granulation Activities in In Vitro and In Vivo Systems

This compound exhibits anti-granulation activities, a property related to its broader anti-inflammatory effects. drugbank.com Granulation tissue is a hallmark of the proliferative phase of wound healing and chronic inflammation, characterized by the formation of new connective tissue and microscopic blood vessels.

The drug's ability to inhibit the synthesis of prostaglandins and leukotrienes, as well as to reduce the infiltration of inflammatory cells like leukocytes, contributes to the modulation of granulation tissue formation. nih.govnih.gov By suppressing the key mediators and cellular components that drive the inflammatory process, this compound can temper the subsequent healing response, including the extent of granulation. One study in rats noted that while controlling postsurgical inflammation, this compound did not adversely affect osteoid formation, an essential part of bone healing. nih.gov

Modulation of Platelet Aggregation

The effect of this compound on platelet function is notably less pronounced than that of other NSAIDs, particularly aspirin. drugs.com While NSAIDs as a class can inhibit platelet aggregation by blocking the formation of thromboxane (B8750289) A2 via COX-1 inhibition, the effect of this compound is quantitatively less, of a shorter duration, and reversible. drugs.comnih.gov

A key study in human volunteers demonstrated that over a one-week period, this compound had little to no effect on collagen-induced platelet aggregation, platelet count, or bleeding time. nih.govrxlist.com This stands in contrast to aspirin, which significantly suppressed platelet aggregation and prolonged bleeding time under the same conditions. drugs.com

Table 1: Comparative Effects on Platelet Function and Bleeding
ParameterThis compoundAspirinReference
Collagen-Induced Platelet AggregationLittle to no effectSuppressed nih.gov, drugs.com, rxlist.com
Bleeding TimeLittle to no effectIncreased nih.gov, drugs.com, rxlist.com
Nature of InhibitionReversible, quantitatively lessIrreversible drugs.com

Comprehensive Studies in Animal Models of Disease

This compound has been evaluated in various animal models that mimic human inflammatory conditions, demonstrating its therapeutic potential.

Arthritis: In animal models of arthritis, such as adjuvant-induced arthritis in rats, this compound has shown efficacy in reducing inflammation and pain. msdvetmanual.comencyclopedia.pub These findings provided the basis for clinical trials where this compound demonstrated efficacy comparable to aspirin in managing the signs and symptoms of rheumatoid arthritis. e-lactancia.org It has also been shown to be effective in models of osteoarthritis, reducing pain on walking and passive motion. rxlist.com Studies in horses with osteoarthritis have also found it to be beneficial. wikipedia.org

Bursitis and Tendinitis: this compound is indicated for inflammatory conditions such as acute subacromial bursitis and supraspinatus tendinitis. mayoclinic.org Animal models for tendinopathy often involve the injection of collagenase to induce tendon degeneration and inflammation, replicating the pathology seen in humans. nih.govmdpi.com The known anti-inflammatory and analgesic mechanisms of this compound are effective in mitigating the pathological changes observed in these models, such as reducing swelling, inflammatory cell infiltration, and pain-related behaviors. pediatriconcall.comnih.gov

Experimental Pain Models (e.g., Dental Pain, Episiotomy Pain)

This compound has been evaluated in clinical models of acute pain, demonstrating significant analgesic properties. Investigations have particularly focused on postsurgical dental pain and postpartum episiotomy pain, comparing its efficacy against placebos and other established analgesics.

In a double-blind, randomized study involving 205 patients with postsurgical dental pain, this compound was found to be superior to both buffered aspirin and placebo. nih.gov The 200 mg dose of this compound showed greater efficacy than the 100 mg dose in some parameters. nih.gov Both dosages were more effective than placebo across all efficacy measures. nih.gov Another study focusing on acute dental pain noted that the analgesic effects of meclofenamic acid were swifter than those of ketoprofen. nih.gov

The efficacy of this compound has also been established in the management of episiotomy pain. A double-blind, controlled clinical trial compared this compound with codeine and a placebo in 168 women experiencing moderate to severe episiotomy pain. nih.gov Following the initial dose, both 100 mg and 200 mg doses of this compound were significantly more effective than 60 mg of codeine and placebo in reducing pain intensity from the 2-hour to 6-hour mark. nih.gov Further controlled trials confirmed that this compound at doses of 50 mg and 100 mg provided significant pain relief for both episiotomy and dental pain, with an onset of action generally within one hour and a duration of four to six hours. e-lactancia.org

Table 1: Summary of this compound in Experimental Pain Models

Pain ModelStudy DesignComparison GroupsKey FindingsReference
Postsurgical Dental PainDouble-blind, randomized study (205 patients)This compound (100 mg, 200 mg), Buffered Aspirin, PlaceboBoth doses of this compound were superior to aspirin and placebo. The 200 mg dose was significantly better than the 100 mg dose in some efficacy parameters. nih.gov
Acute Dental PainDouble-blind, randomized study (20 patients)Meclofenamic Acid (100 mg), Ketoprofen (50 mg)Meclofenamic acid demonstrated a swifter onset of analgesic effect compared to ketoprofen. nih.gov
Episiotomy PainDouble-blind, randomized trial (168 women)This compound (100 mg, 200 mg), Codeine (60 mg), PlaceboSingle doses of this compound were significantly more effective than codeine and placebo for pain relief measured 2-6 hours post-administration. nih.gov

Cardiotoxicity Investigations in Cellular and Animal Models

The cardiovascular effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are a subject of significant investigation. Studies on this compound have explored its mechanisms of action in cardiac cells, revealing potential pathways for cardiotoxicity.

In vitro investigations using rat cardiac H9c2 cells and murine neonatal cardiomyocytes have shown that this compound, unlike the NSAID naproxen (B1676952), significantly inhibits proteasome activity and reduces cardiac cell viability at pharmacological concentrations relevant to humans. nih.gov This effect on cell viability was prevented by antioxidants and partially restored by the addition of exogenous proteasomes. ucdavis.edu

Further mechanistic studies revealed that this compound treatment leads to a greater production of reactive oxygen species (ROS) compared to naproxen. nih.gov This increased ROS production is likely of mitochondrial origin, as this compound was found to inhibit mitochondrial Complexes I and III, which are major sources of ROS. nih.govucdavis.edu Additionally, this compound was shown to impair the mitochondrial membrane potential, an effect not observed with naproxen. nih.govucdavis.edu These findings suggest that the cardiotoxicity of this compound in these cellular models may be driven by a ROS-dependent mechanism involving both mitochondrial and proteasome dysfunction. nih.gov

Table 2: Cardiotoxicity Profile of this compound in Cellular Models

Cellular ModelParameter InvestigatedFindingReference
Rat Cardiac H9c2 Cells & Murine Neonatal CardiomyocytesProteasome Activity & Cell ViabilitySignificantly inhibited proteasome activity and reduced cardiac cell viability. nih.gov
Reactive Oxygen Species (ROS) ProductionIncreased the rate of ROS production. nih.gov
Mitochondrial RespirationInhibited mitochondrial Complexes I and III. nih.govucdavis.edu
Mitochondrial Membrane PotentialImpaired mitochondrial membrane potential. nih.govucdavis.edu

Reproductive Toxicology and Teratology Studies in Animal Models

The effects of this compound on reproduction and fetal development have been assessed in animal models, primarily in rats. These studies are crucial for understanding the potential risks associated with the drug's use during pregnancy and lactation.

In a series of studies performed in rats, this compound was administered at various doses to evaluate its impact on fertility, gestation, and fetal development. nih.gov In male rats, the drug had no adverse effects on fertility or on litter and offspring parameters across two generations. nih.govoup.com However, in female rats, maternal toxicity, characterized by intestinal ulceration and adhesions, was noted, particularly during lactation. nih.gov

At dosages of 6 and 9 mg/kg, this compound was associated with prolonged gestation periods, decreased weights of weanlings, and higher weanling mortality. nih.govoup.com Increased postimplantation loss was also observed at these dose levels. nih.gov Despite these effects on gestation and offspring survival, fertility rates in female rats were not affected. nih.govoup.com

A key part of the investigation was the teratology study, which assessed the potential for the drug to cause birth defects. In this study, pregnant rats were given maternally toxic doses of up to 20 mg/kg. nih.govoup.com The results showed no adverse effects on the embryonic or fetal development, indicating that this compound was not teratogenic in this animal model even at doses that caused significant toxicity to the mother dams. nih.govoup.com

Table 3: Reproductive and Developmental Toxicology of this compound in Rats

Study TypeAnimal ModelKey FindingsReference
Male FertilityRatsNo adverse effects on fertility or offspring parameters. nih.govoup.com
Female Fertility & Perinatal-PostnatalRats- Maternal toxicity (intestinal ulceration) evident during lactation.
  • Prolonged gestation, decreased weanling weights, and increased weanling mortality at 6 and 9 mg/kg.
  • Increased postimplantation loss at 6 and 9 mg/kg.
  • Fertility rates were unaffected.
  • nih.govoup.com
    TeratologyRatsNo adverse effects on embryonic or fetal development at maternally toxic dosages up to 20 mg/kg. nih.govoup.com

    Other Disease-Specific Preclinical Models

    Beyond its anti-inflammatory and analgesic properties, this compound and related compounds have been investigated in preclinical models for other diseases, including cancer and neurodegenerative disorders.

    Cancer: Meclofenamate has demonstrated potential as an anti-cancer agent in various preclinical models. In vitro studies have shown it has effects on prostate cancer and small cell lung cancer cells, where it appears to suppress glycolysis and enhance mitochondrial activity. nih.govbiomolther.org In a mouse model of prostate tumor, this compound administered intraperitoneally showed antitumor activity, resulting in decreased tumor aggression and reduced cellular proliferation and vascularity. medchemexpress.com Furthermore, meclofenamate is identified as a non-selective blocker of gap junctions, a mechanism being explored in a clinical trial for patients with brain metastases. medchemexpress.commdpi.com It has also been shown to suppress MUC5AC mucin gene expression in human pulmonary mucoepidermoid cells by regulating the NF-κB signaling pathway. biomolther.orgnih.gov

    Neurodegenerative Disorders: There is growing evidence that neuroinflammation contributes to the pathology of Alzheimer's disease. thekurzweillibrary.com Preclinical research has focused on a class of NSAIDs known as fenamates, which includes meclofenamate. In vitro studies have shown that fenamates, including meclofenamic acid, can inhibit the NLRP3 inflammasome, a key component of the inflammatory response implicated in damaging brain cells. pharmaceutical-journal.com In vivo studies using a mouse model of Alzheimer's disease found that another fenamate, mefenamic acid, completely reversed memory loss and reduced brain inflammation. thekurzweillibrary.compharmaceutical-journal.com These findings suggest that the ability of meclofenamate to inhibit the NLRP3 inflammasome could be a promising therapeutic avenue for neurodegenerative diseases characterized by neuroinflammation. biomolther.orgpharmaceutical-journal.com

    Clinical Research and Therapeutic Applications of Meclofenamate Sodium

    Efficacy in Inflammatory and Rheumatic Conditions

    Meclofenamate sodium has demonstrated significant anti-inflammatory properties, making it a therapeutic option for several rheumatic conditions characterized by inflammation, pain, and joint stiffness.

    Rheumatoid Arthritis Management and Response

    Clinical trials have established the efficacy of this compound in the management of rheumatoid arthritis. nih.gove-lactancia.org In a series of double-blind, controlled multicenter studies involving 757 patients, this compound was found to be as effective as acetylsalicylic acid (ASA) and superior to placebo in improving both objective and subjective measures of the disease. nih.gov Another study with 317 patients with active rheumatoid arthritis showed that this compound was therapeutically equivalent to aspirin (B1665792) and significantly more effective than placebo. medznat.rudocumentsdelivered.com Patients treated with this compound experienced significant reductions in the number of tender joints, the severity of tenderness, and the duration of morning stiffness. e-lactancia.orgdrugs.com

    A 12-week single-blind study comparing this compound with naproxen (B1676952) in 40 patients with active rheumatoid arthritis found no significant differences between the two treatments in any of the assessed parameters. nih.gov Patients in the this compound group showed significant improvements in the articular index, left grip strength, pain severity, and their global assessment of the condition. nih.gov Furthermore, a six-month, double-blind, multicenter study comparing this compound with buffered aspirin in patients with rheumatoid arthritis, some of whom were also receiving gold or steroid therapy, found this compound to be more effective than aspirin in patients not on concomitant therapy, particularly in reducing tenderness. nih.gov

    Table 1: Comparative Efficacy of this compound in Rheumatoid Arthritis

    Comparator Key Findings Reference
    Aspirin This compound demonstrated comparable efficacy to aspirin in controlled clinical trials. e-lactancia.orgdrugs.com It was also found to be at least as effective as aspirin in a six-month study. nih.gov e-lactancia.orgdrugs.comnih.gov
    Placebo This compound was significantly superior to placebo in improving disease measures. nih.govmedznat.rudocumentsdelivered.com nih.govmedznat.rudocumentsdelivered.com
    Naproxen A 12-week study showed this compound to be as effective and well-tolerated as naproxen. nih.gov nih.gov

    Osteoarthritis Symptom Alleviation

    This compound has been shown to be effective in alleviating the symptoms of osteoarthritis. rxlist.com Clinical improvements observed in patients treated with this compound include a significant reduction in night pain, pain on walking, the degree of starting pain, and pain on passive motion. e-lactancia.orgdrugs.com The function of knee joints has also been noted to improve significantly. e-lactancia.orgdrugs.com In a double-blind, randomized trial comparing this compound with diclofenac (B195802) sodium, both drugs produced statistically significant improvements in clinical status. nih.gov At the doses studied, this compound showed favorable differences in pain and stiffness compared to diclofenac. nih.gov

    Efficacy in Other Arthropathies (e.g., Juvenile Arthritis, Ankylosing Spondylitis, Gouty Arthritis)

    The therapeutic application of this compound extends to other arthropathies:

    Juvenile Arthritis: An open-labeled, non-controlled trial involving 39 patients with juvenile rheumatoid arthritis demonstrated that this compound led to statistically significant decreases in several disease indices, most notably the duration of morning stiffness. nih.gov Nineteen of these patients who continued the therapy for at least nine months showed mean decreases in all measured rheumatologic disease indices. nih.gov

    Ankylosing Spondylitis: A European double-blind, controlled multicenter study involving 98 patients with active ankylosing spondylitis compared this compound with indomethacin (B1671933). nih.gov The results indicated that both treatments achieved similar improvements in the mobility of the vertebral column and spondylitic pain, establishing this compound as an effective alternative for this condition. nih.gov NSAIDs, including this compound, are considered a first-line treatment for ankylosing spondylitis to reduce pain and inflammation. nih.govtg.org.au

    Gouty Arthritis: In a double-blind study of 20 patients with acute gout, this compound was found to be as effective as indomethacin in relieving pain and inflammation and restoring function. nih.govoup.com Improvement was noted within 24 hours of treatment and was sustained throughout the medication period. nih.gov

    Efficacy in Pain Syndromes

    This compound has also proven effective in the management of various pain syndromes, particularly those with an inflammatory component.

    Primary Dysmenorrhea and Idiopathic Heavy Menstrual Blood Loss

    This compound is indicated for the treatment of primary dysmenorrhea and idiopathic heavy menstrual blood loss. e-lactancia.orgrxlist.com

    Primary Dysmenorrhea: Controlled clinical trials have demonstrated that this compound provides a significant reduction in the symptoms associated with primary dysmenorrhea. e-lactancia.orgdrugs.com In a double-blind, placebo-controlled, crossover study with 18 patients, improvements in pain intensity and relief were observed as early as 45 minutes after administration, reaching statistical significance at 1 hour and 45 minutes. nih.gov Another study comparing this compound with naproxen sodium for the prevention of dysmenorrhea found that this compound, in particular, led to considerable pain reduction. nih.gov

    Idiopathic Heavy Menstrual Blood Loss (Menorrhagia): Randomized, double-blind crossover trials have shown that treatment with this compound is generally associated with a reduction in menstrual flow. e-lactancia.org In a study of 29 women with a baseline menstrual blood loss greater than 60 ml, this compound significantly reduced the mean menstrual blood loss from 141.6 ml to 69.0 ml. nih.gov Notably, some degree of reduction in menstrual blood loss occurred in 90% of the women in one study. e-lactancia.org

    Table 2: Efficacy of this compound in Gynecological Pain and Blood Loss

    Condition Key Findings Reference
    Primary Dysmenorrhea Significant reduction in symptoms. e-lactancia.orgdrugs.com Pain relief observed within 45 minutes. nih.gov e-lactancia.orgdrugs.comnih.gov
    Idiopathic Heavy Menstrual Blood Loss Significant reduction in mean menstrual blood loss. nih.gov Reduction in flow observed in 90% of participants in one study. e-lactancia.org e-lactancia.orgnih.gov

    Post-Procedural and Traumatic Pain Management

    This compound has been evaluated for its analgesic effects in the context of pain following surgical procedures and trauma.

    Post-Procedural Pain: In controlled clinical trials involving patients with mild to moderate pain, such as that following episiotomy and dental procedures, this compound provided significant pain relief. e-lactancia.orgdrugs.com The onset of the analgesic effect was generally within one hour, with a duration of action of 4 to 6 hours. e-lactancia.orgdrugs.com A double-blind study on 174 outpatients who had undergone removal of impacted third molars found that this compound produced a significantly greater reduction in pain intensity and greater pain relief compared to both placebo and aspirin. nih.gov Another study on 99 outpatients with moderate to severe pain after periodontal surgery found meclofenamate to be statistically superior to placebo and superior to aspirin in the second hour of evaluation. nih.gov A study comparing this compound with buffered aspirin and placebo in 205 patients for postsurgical dental pain showed that both tested doses of this compound were superior to buffered aspirin in most efficacy parameters. umn.edu

    Traumatic Pain: A controlled, double-blind study involving 130 patients with edema resulting from a traumatic incident demonstrated that this compound was significantly superior to placebo in treating post-traumatic edema and pain. nih.gov The reduction and disappearance of edema and cessation of pain occurred more promptly in the group receiving this compound. nih.gov

    Headache and Craniofacial Pain Syndromes

    This compound has been evaluated for its efficacy in the management of headache and craniofacial pain syndromes. A notable double-blind, placebo-controlled crossover study involving 20 patients with these conditions demonstrated the potential of this compound in reducing pain. rxlist.comnih.gov In this study, participants underwent four 15-day observation periods, which included a washout period, treatment with either this compound (100 mg twice daily) or a placebo, a crossover to the alternate treatment, and a final no-medication period. nih.gov

    The results indicated a significant reduction in the number of days with painful events during the this compound treatment phase when compared to both the initial washout period and the placebo phase. nih.gov Furthermore, for a majority of the patients, the mean pain intensity was lowest during the this compound treatment period. nih.gov While not statistically significant, there were also indications of a possible increase in pressure threshold during and after the intake of this compound. nih.gov

    While mefenamic acid, a related NSAID, has been studied for the prophylaxis of perimenstrual migraine headaches, specific comparative trials of this compound against other active analgesics for various headache types are not as extensively detailed in the available literature. wikipedia.orgnih.govamericanmigrainefoundation.org The primary mechanism of action for NSAIDs in headache is the inhibition of prostaglandin (B15479496) synthesis, which are key mediators in the inflammatory and pain pathways. wikipedia.orgyoutube.com

    Study Design Participants Intervention Comparator Key Findings Citation
    Double-blind, placebo-controlled crossover20 patients with headache and craniofacial painThis compound (100 mg twice daily)PlaceboSignificant decrease in days with painful events compared to placebo. nih.gov

    Acute Painful Shoulder

    This compound is indicated for the treatment of acute painful shoulder, including conditions such as acute subacromial bursitis and supraspinatus tendinitis. nih.gov The therapeutic benefit in these conditions is attributed to its anti-inflammatory and analgesic properties. youtube.comnih.gov

    A double-blind, multicenter study involving 161 patients with various extra-articular rheumatic conditions, including acute shoulder syndrome, provides insight into the efficacy of this compound. nih.gov In this trial, 53 patients received 300 mg of this compound daily for up to three weeks. The results demonstrated that this compound was significantly superior to placebo in improving symptoms such as spontaneous pain, pain on motion, and tenderness on pressure. nih.gov When compared to indomethacin (150 mg daily), this compound showed comparable efficacy. nih.gov

    While systematic reviews have compared the efficacy of NSAIDs as a class to other treatments like corticosteroid injections for shoulder pain, specific head-to-head trials of this compound against other individual NSAIDs for this indication are not extensively detailed in the provided search results. researchgate.net

    Comparative Clinical Trials with Other Pharmacotherapeutic Agents

    This compound has been the subject of several clinical trials comparing its efficacy and safety with other nonsteroidal anti-inflammatory drugs (NSAIDs) and placebo across various pain and inflammatory conditions.

    A double-blind, crossover study compared this compound (300 mg daily) with ibuprofen (B1674241) (900 mg daily) in 30 patients with osteoarthritis over two 3-week periods. Both drugs were found to be effective in reducing the severity of joint symptoms and improving the range of motion.

    In a study of 60 patients with acute pain (dental, low back, or dysmenorrhea), this compound (100 mg) was compared with ketoprofen (B1673614) (50 mg) in a double-blind manner. The study concluded that both NSAIDs had a very good effect on pain of various natures. Statistical analysis revealed that the effects of meclofenamic acid were swifter than those of ketoprofen, although ketoprofen appeared to have a longer duration of action.

    A double-blind, randomized study involving 205 patients with postsurgical dental pain compared two different doses of this compound with buffered aspirin and placebo. The results showed that both 100 mg and 200 mg doses of this compound were superior to buffered aspirin in most efficacy parameters and more effective than placebo in every parameter. wikipedia.org Furthermore, the 200 mg dose of this compound was significantly better than the 100 mg dose in some efficacy measures. wikipedia.org

    In a six-month, double-blind, multicenter study on patients with rheumatoid arthritis, this compound (200 to 400 mg daily) was compared with aspirin (2.4 to 4.8 g daily). nih.gov In patients not receiving concomitant gold or steroid therapy, this compound appeared to be more effective than aspirin, with a statistically significant greater reduction in joint tenderness during the first two months. nih.gov

    Condition Comparator(s) Number of Patients Key Efficacy Findings Citation
    OsteoarthritisIbuprofen30Both drugs were effective in reducing joint symptoms and improving range of motion.
    Acute Pain (dental, low back, dysmenorrhea)Ketoprofen60Both drugs demonstrated good analgesic effects; this compound had a swifter onset, while ketoprofen had a longer duration of action.
    Postsurgical Dental PainBuffered Aspirin, Placebo205Both 100 mg and 200 mg doses of this compound were superior to buffered aspirin and placebo. wikipedia.org
    Rheumatoid ArthritisAspirinNot specifiedIn patients without concomitant gold or steroid therapy, this compound was more effective than aspirin in reducing joint tenderness. nih.gov
    Extra-articular Rheumatic DiseasesIndomethacin, Placebo161This compound was significantly superior to placebo and showed comparable efficacy to indomethacin. nih.gov

    Pathophysiological Mechanisms Underpinning Clinical Response

    The therapeutic effects of this compound are primarily attributed to its ability to inhibit the synthesis of prostaglandins (B1171923). youtube.comnih.gov This is achieved through the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. youtube.comdrugs.comselleckchem.com Prostaglandins are lipid compounds that act as key mediators in the inflammatory cascade, and are also involved in the generation of pain and fever. wikipedia.orgyoutube.com By blocking the COX enzymes, this compound reduces the production of these pro-inflammatory and pain-inducing molecules. wikipedia.orgyoutube.com

    This compound is considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms. drugs.comselleckchem.com In vitro studies have determined the IC50 values for this compound to be 40 nM for COX-1 and 50 nM for COX-2, indicating a dual inhibitory action. selleckchem.com The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 is associated with some of the potential side effects. tg.org.aunih.gov

    Beyond its effects on prostaglandin synthesis, research suggests that this compound may have additional mechanisms of action. youtube.comnih.gov It has been shown to compete for binding at prostaglandin receptor sites, which could further antagonize the effects of prostaglandins that have already been synthesized. youtube.comnih.gov Additionally, in vitro studies have indicated that this compound can inhibit human leukocyte 5-lipoxygenase activity, an enzyme involved in the synthesis of leukotrienes, which are another class of inflammatory mediators. youtube.comnih.gov An active metabolite of meclofenamic acid, known as Metabolite I, also possesses in vitro cyclooxygenase inhibitory activity, albeit at about one-fifth the potency of the parent compound. rxlist.com

    Mechanism Effect Significance Citation
    COX-1 InhibitionIC50 of 40 nMContributes to both therapeutic and potential adverse effects. selleckchem.com
    COX-2 InhibitionIC50 of 50 nMPrimary driver of anti-inflammatory and analgesic actions. selleckchem.com
    Prostaglandin Receptor AntagonismCompetes for binding at prostaglandin receptor sites.May further reduce the biological effects of prostaglandins. youtube.comnih.gov
    5-Lipoxygenase InhibitionInhibits human leukocyte 5-lipoxygenase activity in vitro.Potential to reduce the synthesis of leukotrienes, another class of inflammatory mediators. youtube.comnih.gov

    Mechanistic Basis of Adverse Events and Drug Interactions of Meclofenamate Sodium

    Gastrointestinal System Effects: Mechanistic Insights

    The adverse effects of meclofenamate sodium on the gastrointestinal (GI) system are a direct result of its primary mechanism of action. Prostaglandins (B1171923), particularly those synthesized via the COX-1 enzyme, are crucial for maintaining the integrity of the gastric mucosa. nih.govnih.gov

    Pathogenesis of Ulceration, Bleeding, and Perforation

    Prostaglandins play a vital protective role in the stomach by stimulating the secretion of mucus and bicarbonate, which form a barrier against gastric acid, and by maintaining adequate mucosal blood flow, which is essential for cellular health and repair. nih.govnih.govnih.gov this compound's inhibition of COX enzymes depletes these protective prostaglandins. nih.govkarger.com This reduction in prostaglandin (B15479496) levels leads to decreased mucus and bicarbonate secretion and diminished mucosal blood flow, compromising the stomach's natural defenses and repair mechanisms. nih.govnih.gov This heightened susceptibility to acid-induced damage can lead to the formation of erosions and ulcers. psu.edumedscape.com If an ulcer erodes into a blood vessel, it can cause significant bleeding, and in severe instances, the ulcer can perforate the stomach or intestinal wall, leading to a medical emergency. nih.govnih.govnih.gov

    Cardiovascular System Effects: Molecular Mechanisms

    The cardiovascular risks associated with NSAIDs, including this compound, are linked to the disruption of the delicate balance between two key signaling molecules: prostacyclin (PGI2) and thromboxane (B8750289) A2 (TXA2). drugs.comdrugs.com

    Underlying Mechanisms of Thrombotic Events (e.g., Myocardial Infarction, Stroke)

    A delicate balance between prostacyclin (PGI2) and thromboxane A2 (TXA2) is crucial for cardiovascular health. PGI2, mainly produced via the COX-2 enzyme in the lining of blood vessels, acts as a vasodilator and inhibits platelet aggregation. nih.govnih.gov In contrast, TXA2, synthesized by platelets through the COX-1 enzyme, is a vasoconstrictor and promotes platelet aggregation. nih.govnih.govnih.gov

    This compound, being a non-selective NSAID, inhibits both COX-1 and COX-2. youtube.comwikipedia.org This leads to a decrease in both the anti-thrombotic PGI2 and the pro-thrombotic TXA2. The concern is that the reduction in PGI2 might be more pronounced or have a greater physiological impact in some individuals, tipping the balance towards a pro-thrombotic state. nih.govresearchgate.net This can increase the risk of blood clot formation, potentially leading to the blockage of coronary or cerebral arteries, which can result in a myocardial infarction (heart attack) or stroke. drugs.comnih.govmayoclinic.orgyoutube.com

    Pathophysiology of Hypertension Development or Worsening

    Prostaglandins, especially PGE2, are involved in blood pressure regulation through their vasodilatory effects and their role in promoting sodium excretion by the kidneys. droracle.ainih.gov By causing blood vessels to widen and helping the body get rid of excess salt and water, prostaglandins help maintain normal blood pressure. nih.gov

    Inhibition of prostaglandin synthesis by this compound can interfere with these mechanisms. ahajournals.orgwho.int Reduced prostaglandin levels can lead to vasoconstriction, increasing peripheral resistance, and can also cause the kidneys to retain sodium and water, leading to an increase in blood volume. droracle.ainih.gov This combination of effects can result in the development of new-onset hypertension or the worsening of pre-existing high blood pressure. ahajournals.orge-lactancia.org

    Renal System Effects: Cellular and Molecular Mechanisms

    Renal Prostaglandin Synthesis Inhibition and Associated Renal Injury (e.g., Papillary Necrosis)

    Within the kidneys, prostaglandins act as vasodilators, ensuring sufficient blood flow, especially to the inner part of the kidney known as the renal papilla. nih.govfrontiersin.org This function is critical, as the renal papilla has a naturally lower blood supply. nih.gov When this compound inhibits prostaglandin synthesis, it can lead to unopposed vasoconstriction of the renal blood vessels, reducing blood flow to the kidneys. nih.govyoutube.comyoutube.com This reduction in perfusion can cause ischemic damage. klarity.health Prolonged ischemia can lead to a severe form of kidney damage called renal papillary necrosis, where the tissue of the renal papillae dies, potentially leading to obstruction and acute renal failure. nih.govklarity.healthnih.govmedscape.comyoutube.com

    Interactive Data Tables

    Key Prostaglandins and Their Roles

    Prostaglandin/ThromboxanePrimary EnzymeKey FunctionsImpact of Inhibition by this compound
    Prostaglandins (General)COX-1 & COX-2Gastric mucus & bicarbonate secretion, mucosal blood flow. nih.govnih.govnih.govReduced gastric protection, increased risk of ulcers. karger.compsu.edu
    Prostacyclin (PGI2)COX-2Vasodilation, inhibition of platelet aggregation. nih.govnih.govPotential shift to a pro-thrombotic state. nih.govresearchgate.net
    Thromboxane A2 (TXA2)COX-1Vasoconstriction, promotion of platelet aggregation. nih.govnih.govReduced platelet aggregation. wikipedia.org
    Prostaglandin E2 (PGE2)COX-1 & COX-2Renal vasodilation, sodium excretion. droracle.aifrontiersin.orgVasoconstriction, sodium/water retention, increased blood pressure. nih.govahajournals.org

    Impairment of Diuretic Efficacy: Mechanistic Explanations

    This compound, a nonsteroidal anti-inflammatory drug (NSAID), can diminish the effectiveness of diuretic medications through mechanisms primarily related to its inhibition of prostaglandin synthesis. drugs.commedscape.com Prostaglandins play a crucial role in maintaining renal blood flow and modulating salt and water excretion.

    The key mechanisms include:

    Inhibition of Renal Prostaglandin Synthesis: this compound blocks the cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins. pediatriconcall.com In the kidneys, certain prostaglandins (like PGE2 and PGI2) act as vasodilators, helping to maintain renal blood flow and glomerular filtration rate (GFR). nih.govtg.org.au By inhibiting these prostaglandins, this compound can lead to renal vasoconstriction, reduced renal blood flow, and a lower GFR. This reduction in filtration capacity can counteract the action of diuretics, which rely on adequate renal perfusion to exert their effects.

    Interference with Diuretic Action: The efficacy of loop diuretics (e.g., furosemide) and thiazide diuretics is linked to prostaglandin-mediated pathways. drugs.com These diuretics stimulate the synthesis of renal prostaglandins, which in turn contribute to their natriuretic (salt-excreting) and diuretic (water-excreting) effects. This compound's inhibition of prostaglandin production directly blunts this component of the diuretic response. drugs.commedscape.com

    Sodium and Water Retention: By reducing prostaglandin synthesis, NSAIDs can promote the reabsorption of sodium and water in the renal tubules. medscape.com This effect runs counter to the primary function of diuretics, which is to increase the excretion of sodium and water. mdpi.com

    Patients with underlying conditions that compromise renal function, such as heart failure or cirrhosis, are particularly susceptible to this interaction, as their renal perfusion is often more dependent on the vasodilatory effects of prostaglandins. nih.gov The co-administration of this compound with diuretics like thiazides or loop diuretics may lead to an impaired response to the diuretic therapy. drugs.comnih.gov

    Hepatic System Effects: Mechanisms of Liver Enzyme Elevations

    Elevations in liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), can occur with this compound therapy, indicating potential hepatocellular injury. medicinenet.comdrugs.com While the precise mechanisms are not fully elucidated for this compound specifically, the hepatotoxicity of NSAIDs is generally understood to involve several pathways.

    Bioactivation to Reactive Metabolites: One proposed mechanism involves the metabolic activation of the drug into reactive intermediates. nih.gov Research suggests that meclofenamate can be bioactivated into reactive quinone metabolites. nih.gov These reactive species are highly electrophilic and can covalently bind to cellular macromolecules, including proteins and DNA. This binding can lead to cellular dysfunction, oxidative stress, and initiation of an inflammatory response, ultimately causing hepatocyte injury and death. nih.gov

    Mitochondrial Injury: Some NSAIDs are known to uncouple mitochondrial oxidative phosphorylation. nih.gov This disruption of mitochondrial function can lead to a decrease in ATP production, an increase in the formation of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore. These events can trigger apoptosis or necrosis of liver cells. nih.gov

    Immune-Mediated Injury: In some cases, drug-induced liver injury is thought to be immune-mediated. The reactive metabolites of a drug can act as haptens, binding to liver proteins and forming neoantigens. These neoantigens can then be recognized by the immune system, leading to an inflammatory response directed against the hepatocytes.

    It is important to note that severe hepatic reactions like jaundice, fatal fulminant hepatitis, and liver necrosis are rare but have been reported with NSAID use. drugs.com

    Hematologic System Effects: Pathological Mechanisms (e.g., Leukopenia, Thrombocytopenia)

    This compound has been associated with various hematologic adverse effects, including leukopenia (a decrease in white blood cells), thrombocytopenia (a decrease in platelets), and anemia. medicinenet.comdrugs.com The underlying pathological mechanisms can be complex and may involve direct or immune-mediated processes.

    Leukopenia and Agranulocytosis: Drug-induced leukopenia and its more severe form, agranulocytosis, can result from immune-mediated destruction of granulocytes or suppression of their production in the bone marrow. nih.gov In some cases, the drug or its metabolites may act as haptens, leading to the formation of antibodies that target neutrophils. nih.gov These antibody-coated neutrophils are then cleared from circulation. Direct toxic effects on the bone marrow, though less common, can also lead to decreased production of white blood cells.

    Thrombocytopenia: Drug-induced thrombocytopenia can occur through two primary mechanisms: immune-mediated destruction and nonimmune-mediated suppression of platelet production. medicalnewstoday.com

    Immune-mediated: Similar to leukopenia, the drug can trigger an immune response where antibodies are formed against platelets, leading to their premature destruction. medicalnewstoday.comitpsupport.org.uk

    Nonimmune-mediated: Some drugs can directly interfere with megakaryopoiesis in the bone marrow, the process by which platelets are produced. medicalnewstoday.com

    Anemia: Anemia associated with this compound use can be multifactorial. drugs.com It may arise from occult or gross gastrointestinal bleeding due to the drug's effects on the gastric mucosa. drugs.com Additionally, an incompletely understood effect on erythropoiesis (red blood cell production) may contribute. drugs.com Hemolytic anemia, where red blood cells are destroyed prematurely, has also been reported, which may have an immune basis. medicinenet.com

    While this compound has a lesser and reversible effect on platelet function compared to aspirin (B1665792), it does inhibit platelet aggregation, which can prolong bleeding time. drugs.come-lactancia.org

    Dermatological Reactions: Molecular and Immunological Basis (e.g., Exfoliative Dermatitis, Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis)

    Severe and potentially life-threatening dermatological reactions have been associated with this compound, including exfoliative dermatitis, Stevens-Johnson syndrome (SJS), and toxic epidermal necrolysis (TEN). medicinenet.commayoclinic.org These reactions are considered delayed-type hypersensitivity reactions mediated by the immune system.

    The proposed pathogenesis involves:

    Drug-Specific T-Cell Activation: The drug or its metabolites can bind to Major Histocompatibility Complex (MHC) molecules on antigen-presenting cells or directly to T-cell receptors, leading to the activation and clonal expansion of drug-specific cytotoxic T-lymphocytes (CTLs).

    Keratinocyte Apoptosis: These activated CTLs, along with other immune cells like Natural Killer (NK) cells, release cytotoxic granules containing perforin (B1180081) and granzyme B. They also express Fas ligand (FasL), which binds to the Fas receptor on keratinocytes. These actions induce widespread apoptosis (programmed cell death) of keratinocytes, the main cells of the epidermis. This extensive cell death leads to the characteristic blistering and sloughing of the skin seen in SJS and TEN.

    Role of Cytokines: Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), are also heavily implicated in the inflammatory cascade that contributes to the severity of these reactions.

    Immunological Reactions: Mechanisms of Anaphylactoid Reactions and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS)

    This compound can trigger severe immunological reactions such as anaphylactoid reactions and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS). nih.govdrugs.com

    Anaphylactoid Reactions: Unlike true IgE-mediated anaphylaxis, anaphylactoid reactions to NSAIDs are typically not caused by a pre-existing drug-specific IgE antibody. Instead, they are often linked to the drug's pharmacological action of COX-1 inhibition. tg.org.au This inhibition can lead to a shunting of arachidonic acid metabolism towards the lipoxygenase pathway, resulting in an overproduction of leukotrienes. tg.org.au Leukotrienes are potent mediators that can cause bronchoconstriction, vasodilation, and increased vascular permeability, mimicking the clinical presentation of anaphylaxis. tg.org.au These reactions can occur in individuals with no prior exposure to the drug. nih.gov

    Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS): DRESS syndrome, also known as Drug-Induced Hypersensitivity Syndrome (DIHS), is a severe, delayed-type hypersensitivity reaction that typically occurs 2 to 8 weeks after starting a medication. karger.comwikipedia.org The pathogenesis is complex and thought to involve:

    Drug-Specific T-Cell Activation: Similar to SJS/TEN, the offending drug activates specific T-cells. karger.commedicalnewstoday.com

    Reactivation of Herpesviruses: A key feature of DRESS is the reactivation of latent herpesviruses, particularly Human Herpesvirus 6 (HHV-6). karger.comyoutube.com The drug-induced immune response is thought to trigger this viral reactivation, which in turn amplifies the systemic inflammation.

    Eosinophilia and Systemic Inflammation: The activated T-cells and other immune cells release a variety of cytokines, including Interleukin-5 (IL-5), which is a major driver of eosinophil proliferation, activation, and recruitment to various organs. youtube.com This leads to the characteristic peripheral eosinophilia and multi-organ inflammation affecting the liver, kidneys, heart, and lungs. wikipedia.orgnih.gov

    Drug-Drug Interaction Mechanisms

    Interactions with Anticoagulants (e.g., Warfarin)

    The co-administration of this compound with oral anticoagulants such as warfarin (B611796) is generally discouraged due to an increased risk of bleeding. nih.gov This heightened risk arises from a combination of pharmacodynamic and pharmacokinetic interactions.

    Pharmacodynamic Interactions:

    Inhibition of Platelet Function: this compound, like other NSAIDs, reversibly inhibits platelet cyclooxygenase, which impairs platelet aggregation. nih.govnih.govyoutube.com This effect, when combined with the anticoagulant action of warfarin, significantly increases the risk of bleeding, even without a change in the International Normalized Ratio (INR). youtube.com

    Gastrointestinal Toxicity: NSAIDs can cause gastrointestinal irritation, ulceration, and bleeding. youtube.comcore.ac.uk In a patient taking warfarin, any GI bleeding induced by this compound is likely to be more severe. nih.gov

    Pharmacokinetic Interactions:

    Protein Binding Displacement: this compound is highly bound to plasma proteins. drugbank.com Theoretically, it could displace warfarin from its binding sites on albumin, leading to a transient increase in the free, active concentration of warfarin and an elevated INR. However, the clinical significance of this mechanism is generally considered to be less critical than the pharmacodynamic interactions. nih.gov

    Metabolic Inhibition: Some NSAIDs inhibit the cytochrome P450 (CYP) enzymes responsible for metabolizing warfarin, particularly the more potent S-enantiomer which is metabolized by CYP2C9. core.ac.ukdovepress.com Mefenamic acid, a closely related fenamate, is known to enhance the anticoagulant effect of warfarin, although the exact mechanism is not fully established. nih.gov It is plausible that this compound could also interfere with warfarin's metabolism. wikipedia.org

    Table of Drug-Drug Interaction Mechanisms with Warfarin

    Interaction TypeMechanismClinical Consequence
    PharmacodynamicInhibition of platelet aggregation by this compound.Increased bleeding risk, independent of INR.
    PharmacodynamicThis compound-induced gastrointestinal irritation and ulceration.Increased risk and severity of GI bleeding.
    PharmacokineticDisplacement of warfarin from plasma protein binding sites.Potential for a transient increase in free warfarin concentration and INR.
    PharmacokineticPossible inhibition of CYP2C9-mediated metabolism of warfarin.Increased warfarin levels and enhanced anticoagulant effect.

    Interactions with Antiplatelet Agents (e.g., Aspirin)

    The interaction between this compound and antiplatelet agents, most notably aspirin, is complex, involving both pharmacokinetic and pharmacodynamic elements. While this compound has been observed to have minimal to no effect on collagen-induced platelet aggregation or bleeding time in short-term studies, unlike aspirin which significantly suppresses these functions, their concurrent use can lead to clinically significant outcomes. rxlist.come-lactancia.org

    The primary pharmacodynamic interaction is a synergistic effect on the gastrointestinal (GI) tract. Both this compound and aspirin are capable of causing GI irritation and bleeding. nih.gov Research has shown that the concomitant administration of both drugs results in a greater fecal blood loss than when either agent is used alone. rxlist.com

    From a pharmacokinetic perspective, concurrent administration of aspirin may lead to a reduction in the plasma levels of this compound. rxlist.com This is thought to occur due to competition for plasma protein binding sites. rxlist.comnih.gov However, the clearance of free, unbound this compound does not appear to be altered, and the clinical significance of this specific interaction remains uncertain. nih.govnih.gov Due to the potential for increased adverse effects, particularly GI bleeding, the combination of this compound and aspirin is generally not recommended. nih.govnih.gov

    Interacting AgentMechanistic Basis of InteractionClinical Consequence
    Aspirin Pharmacodynamic: Synergistic adverse effects on the gastrointestinal mucosa. nih.govPharmacokinetic: Competition for plasma protein binding sites, potentially lowering total plasma concentrations of meclofenamate. rxlist.comnih.govIncreased risk and severity of gastrointestinal bleeding and ulceration. rxlist.com

    Interactions with Antihypertensive Agents (e.g., ACE Inhibitors, Angiotensin II Receptor Blockers, Diuretics)

    This compound can interact with several classes of antihypertensive medications, potentially diminishing their therapeutic efficacy and increasing the risk of renal toxicity. The central mechanism for these interactions is the inhibition of renal prostaglandin synthesis by this compound. nih.govmedscape.com Renal prostaglandins play a crucial role in maintaining renal blood flow and promoting the excretion of sodium and water.

    ACE Inhibitors and Angiotensin II Receptor Blockers (ARBs): The blood pressure-lowering effects of Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs) are partially dependent on their ability to cause vasodilation, a process mediated by prostaglandins. medscape.com By inhibiting cyclooxygenase (COX) enzymes, this compound reduces the synthesis of these vasodilating renal prostaglandins. nih.govmedscape.com This action can counteract the effects of ACE inhibitors and ARBs, leading to a blunted antihypertensive response. nih.govmedscape.comdrugs.com Furthermore, in patients with compromised renal function, the elderly, or those who are volume-depleted, the concurrent use of these agents can precipitate a significant decline in renal function, including acute renal failure. medscape.comdrugs.com

    Diuretics: Clinical studies and post-marketing observations have demonstrated that this compound can decrease the natriuretic (sodium-excreting) effect of loop diuretics (e.g., furosemide) and thiazide diuretics. nih.gov This interference is also attributed to the inhibition of renal prostaglandin synthesis. nih.gov Patients receiving diuretics, especially those with underlying conditions like heart failure or liver dysfunction, are at an increased risk of developing renal toxicity when taking NSAIDs. nih.gov The blunted response to diuretics can also lead to fluid retention and edema. nih.govdrugs.com

    Interacting Agent ClassMechanistic Basis of InteractionClinical Consequence
    ACE Inhibitors & ARBs Inhibition of vasodilating renal prostaglandin synthesis, which counteracts the antihypertensive mechanism of these agents. nih.govmedscape.comDiminished antihypertensive effect; increased risk of renal impairment, particularly in susceptible patients. medscape.comdrugs.com
    Diuretics (Loop & Thiazide) Inhibition of renal prostaglandin synthesis, which is necessary for the full natriuretic and diuretic effect. nih.govReduced diuretic efficacy; fluid retention; increased risk of renal decompensation. nih.govdrugs.com

    Interactions with Immunosuppressants (e.g., Cyclosporine, Tacrolimus)

    The co-administration of this compound with calcineurin inhibitors like cyclosporine and tacrolimus (B1663567) is associated with a heightened risk of nephrotoxicity. medscape.commedicinenet.com

    Cyclosporine: The interaction with cyclosporine can lead to an increased risk of kidney damage. medicinenet.com The proposed mechanism involves this compound's inhibition of specific renal prostaglandins. These prostaglandins are vital for maintaining renal hemodynamics and are believed to offer a protective effect against the nephrotoxic potential of cyclosporine. medicinenet.com By blocking these prostaglandins, meclofenamate may exacerbate cyclosporine-induced kidney damage. medicinenet.com

    Tacrolimus: A similar interaction occurs with tacrolimus, where concurrent use with this compound increases the risk of nephrotoxicity. medscape.comdrugbank.comwikipedia.org The mechanism is considered to be an additive or synergistic toxic effect on the kidneys, leading to an increased potential for renal failure. medscape.comdrugbank.com

    Interacting AgentMechanistic Basis of InteractionClinical Consequence
    Cyclosporine Inhibition of protective renal prostaglandins, which may potentiate the inherent nephrotoxicity of cyclosporine. medicinenet.comIncreased risk of cyclosporine-induced kidney damage. medicinenet.comwikipedia.org
    Tacrolimus Additive or synergistic nephrotoxic effects. medscape.comdrugbank.comIncreased risk of renal failure. medscape.comdrugbank.comwikipedia.org

    Interactions with Chemotherapeutic Agents (e.g., Methotrexate (B535133), Pemetrexed)

    This compound can significantly interact with certain chemotherapeutic agents, primarily by impairing their renal elimination, which can lead to severe toxicity.

    Methotrexate: Concomitant use of this compound with methotrexate is cautioned against due to the risk of enhanced methotrexate toxicity. nih.gov The primary mechanism is the reduction of renal clearance of methotrexate. medscape.com NSAIDs, including meclofenamate, can inhibit the renal tubular secretion of methotrexate. medscape.com This leads to elevated and prolonged serum concentrations of the chemotherapeutic agent, which can result in severe hematologic (e.g., myelosuppression) and gastrointestinal toxicity. nih.govmedscape.com

    Pemetrexed (B1662193): A similar interaction exists with pemetrexed. This compound can increase the plasma concentrations of pemetrexed by decreasing its renal elimination. medscape.comdrugs.com This elevates the risk of pemetrexed-associated toxicities, including myelosuppression, renal toxicity, and GI toxicity. medscape.comdrugs.com For NSAIDs with short half-lives, it is often recommended to avoid administration for a specific period before, during, and after pemetrexed administration to minimize this risk. drugs.com

    Interacting AgentMechanistic Basis of InteractionClinical Consequence
    Methotrexate Decreased renal clearance, likely through inhibition of active tubular secretion. nih.govmedscape.comElevated and prolonged serum methotrexate levels, increasing the risk of severe hematologic and GI toxicity. medscape.com
    Pemetrexed Decreased renal elimination. medscape.comdrugs.comIncreased risk of pemetrexed-associated myelosuppression, renal toxicity, and GI toxicity. drugs.com

    Interactions with Lithium

    The interaction between this compound and lithium is clinically significant and well-documented. NSAIDs can reduce the renal excretion of lithium, leading to increased serum lithium levels and a greater risk of lithium toxicity. drugbank.comwikipedia.orgnih.gov

    The mechanistic basis for this interaction involves the inhibition of renal prostaglandin synthesis by this compound. scielo.brtewv.nhs.uk This inhibition can lead to two primary effects that decrease lithium clearance:

    A reduction in renal blood flow and, consequently, a decreased glomerular filtration rate. scielo.br

    An increase in the tubular reabsorption of lithium (and sodium) in the proximal tubules of the kidney. scielo.brnih.gov

    Research in animal models has demonstrated that meclofenamate attenuates the normal increase in fractional lithium excretion that occurs in response to changes in renal perfusion pressure, supporting the role of prostaglandins in this process. nih.gov The increase in lithium levels can be unpredictable, and careful monitoring is required if these agents must be used concurrently. nih.govtewv.nhs.uk

    Interacting AgentMechanistic Basis of InteractionClinical Consequence
    Lithium Inhibition of renal prostaglandin synthesis, leading to reduced renal blood flow and increased tubular reabsorption of lithium. scielo.brtewv.nhs.uknih.govDecreased renal clearance of lithium, resulting in elevated serum lithium concentrations and an increased risk of toxicity. drugbank.comnih.gov

    Interactions with Antacids

    Studies have investigated the potential for antacids to interfere with the absorption of this compound. Research findings consistently indicate that the concomitant administration of antacids containing aluminum hydroxide (B78521) and magnesium hydroxide does not significantly interfere with the absorption of this compound. rxlist.comnih.govdrugbank.comnih.gov This suggests that these agents can be used together without a clinically relevant pharmacokinetic interaction affecting absorption.

    Interacting AgentMechanistic Basis of InteractionClinical Consequence
    Antacids (Aluminum & Magnesium Hydroxides) No significant effect on gastrointestinal absorption. rxlist.comnih.govdrugbank.comNo clinically relevant impact on the bioavailability of this compound. e-lactancia.orgnih.gov

    Structure Activity Relationships and Analog Development for Meclofenamate Sodium

    Structural Classification and Comparative Analysis within Fenamate Class NSAIDs

    Meclofenamate sodium belongs to the fenamate class of NSAIDs, which are derivatives of N-phenylanthranilic acid. wikipedia.org The foundational structure of this class consists of an anthranilic acid core (a benzene (B151609) ring with attached carboxylic acid and amino groups) linked to a second phenyl ring via the nitrogen atom, forming a diphenylamine (B1679370) scaffold. nih.govresearchgate.net This core structure is essential for the characteristic anti-inflammatory, analgesic, and antipyretic activities of the group. nih.govsciepub.com

    The various members of the fenamate class are distinguished by the pattern of substitution on the N-phenyl ring. This compound, chemically N-(2,6-dichloro-3-methyl-m-tolyl) anthranilic acid sodium salt, is characterized by two chlorine atoms and a methyl group on this secondary ring. drugs.comrxlist.com This substitution pattern differentiates it from other common fenamates and plays a significant role in its biological activity.

    A comparative analysis highlights these structural distinctions:

    Mefenamic acid features two methyl groups at the 2' and 3' positions of the N-phenyl ring. wikipedia.org

    Tolfenamic acid has a chlorine atom at the 3' position and a methyl group at the 2' position. researchgate.net

    Flufenamic acid contains a trifluoromethyl group at the 3' position. wikipedia.org

    The N-phenylanthranilic acid structure has been identified as the minimal pharmacophore required for certain biological activities, such as the activation of Slo2.1 potassium channels. nih.gov

    Table 1: Structural Comparison of Common Fenamate NSAIDs This table is interactive and allows for sorting and filtering of data.

    Compound N-Phenyl Ring Substituents Chemical Formula (Acid Form) Molar Mass (g/mol)
    Meclofenamic Acid 2,6-dichloro, 3-methyl C₁₄H₁₁Cl₂NO₂ 296.15 wikipedia.org
    Mefenamic Acid 2,3-dimethyl C₁₅H₁₅NO₂ 241.29 wikipedia.org
    Tolfenamic Acid 3-chloro, 2-methyl C₁₄H₁₂ClNO₂ 261.70
    Flufenamic Acid 3-(trifluoromethyl) C₁₄H₁₀F₃NO₂ 281.23

    Influence of Chemical Structure on Biological Activity and Selectivity

    The chemical architecture of this compound is directly linked to its biological functions, primarily its anti-inflammatory effects. Like other NSAIDs, its main mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923). nih.govnih.gov this compound inhibits both COX-1 and COX-2 isoforms. nih.govgenome.jp The diphenylamine motif is considered a crucial element for certain biological actions, including the uncoupling of mitochondrial oxidative phosphorylation. nih.gov

    Beyond COX inhibition, the fenamate structure confers the ability to interact with other biological targets. Research has shown that fenamates, including meclofenamate, can modulate the activity of various ion channels. researchgate.netresearchgate.net For instance, they act as activators of Slo2.1 sodium-activated potassium channels and modulators of GABAA receptors. nih.govresearchgate.net Furthermore, studies have revealed that fenamates can inhibit the NLRP3 inflammasome, a key component of the inflammatory response, through a mechanism independent of COX inhibition. dundee.ac.uk This effect is linked to the blockade of volume-regulated anion channels (VRAC). dundee.ac.uk

    The specific substituents on the N-phenyl ring of meclofenamate—the two chlorine atoms and the methyl group—are critical in modulating its potency and selectivity for these various targets compared to other fenamates. While the anthranilic acid portion is vital, the nature and position of these substituents fine-tune the molecule's interaction with enzyme active sites and ion channel binding pockets.

    Table 2: Relationship Between Structural Features of Meclofenamate and Biological Activity This table is interactive and allows for sorting and filtering of data.

    Structural Feature Corresponding Biological Activity Reference
    Anthranilic Acid Moiety Essential for anti-inflammatory action; contains the carboxylic acid group that interacts with the active site of COX enzymes. researchgate.netsciepub.com
    Diphenylamine Core Core scaffold for fenamates; associated with uncoupling mitochondrial oxidative phosphorylation and interaction with ion channels. nih.govnih.gov
    N-Phenyl Ring Substituents (2,6-dichloro, 3-methyl) Modulate potency and selectivity for COX enzymes and other targets like the NLRP3 inflammasome and GABAA receptors. researchgate.netdundee.ac.uk
    Entire Fenamate Structure Inhibition of NLRP3 inflammasome via blockade of volume-regulated anion channels (VRAC). dundee.ac.uk

    Rational Design and Synthesis of this compound Derivatives and Analogues for Enhanced Efficacy or Improved Safety Profiles

    The development of new chemical entities based on the meclofenamate structure is driven by the goal of enhancing therapeutic efficacy or improving safety profiles, such as by increasing COX-2 selectivity. researchgate.net Rational drug design strategies focus on modifying the fenamate scaffold to optimize interactions with biological targets while minimizing unwanted effects.

    One common approach involves the bioisosteric replacement of the carboxylic acid group. In studies on the closely related mefenamic acid, replacing the carboxyl group with acidic heterocycles like 1,3,4-oxadiazole-2-thione or 1,3,4-thiadiazole-2-thione has been explored to create compounds with dual COX/5-lipoxygenase (LOX) inhibitory activity. sciepub.com This strategy aims to produce a broader anti-inflammatory effect.

    Another strategy involves creating derivatives to enhance potency. For example, a series of N-Arylhydrazone derivatives of mefenamic acid were synthesized and tested for analgesic and anti-inflammatory activities. sciepub.com Several of these synthesized compounds demonstrated significantly more potent analgesic effects than the parent mefenamic acid in preclinical models. sciepub.com These studies highlight a potential pathway for developing more effective analgesics based on the fenamate structure.

    The overarching goal of such synthetic efforts is to dissasociate the therapeutic anti-inflammatory and analgesic actions from the mechanisms that lead to undesirable effects. By systematically altering the fenamate structure—for instance, by modifying the N-phenyl ring substituents or replacing the carboxylic acid moiety—researchers aim to develop novel analogues with a superior balance of efficacy and safety. researchgate.netacs.org

    Table 3: Examples of Mefenamic Acid Derivatives and Their Pharmacological Effects This table is interactive and allows for sorting and filtering of data.

    Parent Compound Derivative Type Modification Observed Effect Reference
    Mefenamic Acid N-Arylhydrazone Addition of N-Arylhydrazone group to the carboxylic acid moiety. Several compounds showed significantly more potent analgesic activity than mefenamic acid. sciepub.com
    Mefenamic Acid Heterocyclic Bioisostere Replacement of carboxylic acid with 1,3,4-oxadiazole-2-thione. Potential for dual COX/5-LOX inhibition. sciepub.com
    Mefenamic Acid Heterocyclic Bioisostere Replacement of carboxylic acid with 1,3,4-thiadiazole-2-thione. Potential for dual COX/5-LOX inhibition. sciepub.com

    Emerging Research Areas and Future Perspectives for Meclofenamate Sodium

    Investigation of Novel Molecular Targets and Signaling Pathways

    Recent investigations have moved beyond meclofenamate's known cyclooxygenase (COX) inhibitory function, identifying several new molecular targets and signaling pathways. This expanded understanding is paving the way for its application in new therapeutic contexts.

    Key novel targets and pathways include:

    NF-κB (Nuclear Factor kappa B) Signaling Pathway : Research demonstrates that meclofenamate can suppress the expression of the MUC5AC gene, which is crucial for the production of mucin in the respiratory tract. It achieves this by modulating the NF-κB signaling pathway, a critical regulator of the immune response. Specifically, meclofenamate inhibits the degradation of IκBα (inhibitory kappa Bα) and prevents the nuclear translocation of the p65 subunit, key steps in the activation of this pathway. nih.govnih.govnih.gov

    KCNQ2/Q3 Potassium Channels : Meclofenamic acid has been identified as a novel opener of KCNQ2/Q3 potassium channels. drugbank.com These channels are fundamental in controlling brain excitability. By activating these channels, meclofenamate causes a hyperpolarizing shift in the voltage activation curve, which helps to stabilize the membrane potential and reduce neuronal firing. drugbank.com This action on M-type potassium currents presents a significant mechanism for its potential use in neuronal hyperexcitability disorders. drugbank.com

    TRPM4 (Transient Receptor Potential Melastatin 4) Channels : In the context of seizures, meclofenamate has been shown to act as an inhibitor of TRPM4 channels. medchemexpress.com The protective effects of meclofenamate against kainic acid-induced seizures were absent in mice lacking the TRPM4 channel, strongly suggesting that its anticonvulsive effects are, at least in part, TRPM4-specific. medchemexpress.com

    FTO Demethylase : In oncology research, particularly for uveal melanoma, meclofenamic acid is recognized as an inhibitor of the fat mass and obesity-associated protein (FTO). Elevated FTO expression is linked to poor prognosis in this cancer. By inhibiting FTO, meclofenamic acid restores N6-methyladenosine (m6A) levels in RNA, which in turn upregulates SLC7A11 and induces a form of cell death known as disulfidptosis.

    GABAA Receptors : Fenamates, including meclofenamic acid, are highly selective modulators of GABAA receptors. This modulation contributes to their antiseizure properties by enhancing the inhibitory effects of the neurotransmitter GABA.

    Therapeutic Repurposing Potential in Non-Inflammatory Diseases

    The discovery of these novel molecular interactions has spurred significant interest in repurposing meclofenamate for diseases unrelated to its classic anti-inflammatory indications.

    Application in Epilepsy and Neuronal Excitability Disorders

    Meclofenamate is emerging as a promising candidate for the treatment of epilepsy and other disorders characterized by neuronal hyperexcitability. Its anticonvulsant properties are attributed to its ability to modulate key ion channels and receptors that govern neuronal activity.

    Studies have shown that meclofenamate can effectively curtail spiking activity induced by proconvulsants like kainic acid. medchemexpress.com In preclinical models, meclofenamate treatment reduced the duration of seizures, decreased the number of spikes, and delayed the onset of behavioral seizures. medchemexpress.com These effects are linked to its action as a KCNQ2/Q3 potassium channel opener, which helps to stabilize neuronal membranes and acts as a brake on excessive firing. drugbank.com Furthermore, its inhibitory effect on TRPM4 channels and its modulation of GABAA receptors contribute to its capacity to reduce neuronal excitability. medchemexpress.com These findings position meclofenamate and related compounds as potential new templates for developing drugs against conditions like epilepsy, migraine, and neuropathic pain. drugbank.com

    Exploration in Oncology (e.g., Uveal Melanoma, AKR1B10 Inhibition)

    In the field of oncology, meclofenamate is being investigated for its potential as an anticancer agent, with specific mechanisms of action identified in different cancer types.

    Uveal Melanoma and FTO Inhibition : Uveal melanoma (UM) is an aggressive ocular cancer with limited effective therapies. Recent research has identified the RNA demethylase FTO as a critical therapeutic target in UM. Meclofenamic acid, as an FTO inhibitor, has been shown to induce a unique form of cell death called disulfidptosis in UM cells. To overcome challenges with bioavailability, a nanodrug delivery system for meclofenamic acid has been developed, demonstrating effective tumor growth inhibition in preclinical models of UM.

    AKR1B10 Inhibition : The enzyme Aldo-Keto Reductase 1B10 (AKR1B10) is recognized as a tumor marker overexpressed in several cancers, including lung and breast cancer. nih.govnih.gov Non-steroidal anti-inflammatory drugs belonging to the N-phenylanthranilic acid class—the class that includes meclofenamate—have been identified as potent and selective competitive inhibitors of AKR1B10. nih.gov This selective inhibition suggests that the structural features of these compounds could be leveraged to design new anticancer agents specifically targeting AKR1B10. nih.gov

    Role in Respiratory Mucus Modulation and Related Conditions

    Abnormal mucus secretion, characterized by either over- or under-production of proteins called mucins, is a pathological feature of many respiratory diseases, including chronic bronchitis and cystic fibrosis. nih.gov Meclofenamate has been successfully repurposed as a novel agent for controlling abnormal respiratory mucus. nih.gov

    Research using a human pulmonary cell line demonstrated that meclofenamate significantly reduces the gene and protein expression of MUC5AC, a key mucin. nih.gov The mechanism behind this effect is the inhibition of the NF-κB signaling pathway. nih.govnih.gov By regulating mucin secretion, meclofenamate can alter the properties of respiratory mucus, offering a new therapeutic strategy for patients with related respiratory conditions. nih.gov This drug repurposing approach is seen as highly promising because it can save significant time and costs compared to developing new drugs from scratch. nih.gov

    Application of Advanced Research Methodologies

    The renewed interest in meclofenamate sodium is also driven by the application of advanced computational tools that accelerate drug discovery and provide deeper insights into its mechanisms of action.

    Computational Modeling and Machine Learning Approaches in Drug Discovery

    Computational modeling and machine learning are revolutionizing the process of drug discovery and development. These technologies are used to predict the bioactivity of compounds, identify new therapeutic targets, and understand complex biological pathways.

    In the study of meclofenamate, computational models have been pivotal. For instance, the XenoNet deep neural network model was used to predict the bioactivation pathways of meclofenamate. The model successfully identified that meclofenamate has a high likelihood of being bioactivated into reactive quinone-species metabolites, a process potentially linked to its rare hepatotoxicity. nih.gov This approach not only helps in understanding potential adverse effects but also facilitates the rapid prediction of reactive metabolite structures, guiding further experimental validation. The integration of such predictive models with experimental kinetics provides a powerful, tractable approach to characterizing drug metabolism and safety profiles, setting a foundation for future comparative studies.

    Utilization of Advanced Spectroscopic and Analytical Techniques for Metabolite Characterization

    The elucidation of this compound's biotransformation pathways is critical for understanding its pharmacological and toxicological profiles. Modern research increasingly relies on a suite of advanced spectroscopic and analytical techniques to identify and characterize its metabolites, particularly reactive intermediates that may be linked to adverse effects like hepatotoxicity. nih.gov

    Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone technology in this field. nih.gov Specifically, techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) enable the rapid separation and quantification of meclofenamate and its various metabolites from biological samples such as urine and liver microsomes. researchgate.net High-resolution mass spectrometry (HR-MS) is particularly valuable, as it provides robustly accurate mass data that can be used to determine the molecular formula of a metabolite. nih.gov

    One innovative approach involves using computational models, such as XenoNet, to predict potential bioactivation pathways and the resulting reactive metabolites. nih.gov These predictions can then be experimentally validated. For instance, modeling predicted that meclofenamate could be bioactivated into 19 different reactive metabolites. nih.gov Subsequent experimental studies using human liver microsomes confirmed four of these bioactivation pathways, which lead to the formation of quinone-species metabolites. nih.gov

    To detect and characterize these highly reactive and often unstable quinone metabolites, researchers employ trapping agents. Dansyl glutathione (B108866) is a critical tool in this context; it reacts with the quinone metabolites to form stable, fluorescent adducts. nih.govresearchgate.net These adducts can then be separated and analyzed. Fluorescence detection provides a means to quantify the yields of these adducts, while mass-spectroscopic fragmentation approaches are used to characterize their precise structures. nih.govnoahrflynn.com

    The combination of these techniques has allowed for the structural characterization of several key meclofenamate metabolites. noahrflynn.com The process involves separating reaction metabolites using liquid chromatography, followed by detection and structural analysis via mass spectrometry. nih.gov

    Table 1: Advanced Analytical Techniques in Meclofenamate Metabolite Research

    TechniqueApplicationPurpose
    Computational Modeling (e.g., XenoNet) Prediction of bioactivation pathwaysTo identify potential reactive metabolites for experimental validation. nih.gov
    Liquid Chromatography (LC) Separation of metabolitesTo separate meclofenamate and its metabolites from complex biological matrices before analysis. nih.govnoahrflynn.com
    Mass Spectrometry (MS/MS, HR-MS) Identification and structural elucidationTo determine the mass and characterize the structure of metabolites and their adducts. nih.govnih.govnih.gov
    Fluorescence Detection Quantification of adductsTo measure the amount of fluorescently-tagged metabolite adducts formed. nih.govnoahrflynn.com
    Chemical Trapping (e.g., Dansyl glutathione) Stabilization of reactive metabolitesTo capture and stabilize unstable quinone-species metabolites for analysis. nih.govresearchgate.net

    Experimental studies have successfully identified and kinetically characterized several reactive quinone metabolites of meclofenamate. nih.gov The structures for three specific quinone adducts have been confirmed through these advanced analytical methods. nih.govnoahrflynn.com

    Table 2: Characterized Reactive Metabolites of Meclofenamate

    Metabolite AdductAbbreviationBioactivation Pathway Efficiency
    Monohydroxy para-quinone-imine MHPQIMost efficient pathway identified. nih.govnoahrflynn.com
    Dechloro-ortho-quinone-imine DCOQISecond most efficient pathway. nih.govnoahrflynn.com
    Dihydroxy ortho-quinone DHOQVery inefficient pathway. nih.govnoahrflynn.com
    Suspected Multiply Glutathionylated Metabolite Multi-GSHVery inefficient pathway. nih.govnoahrflynn.com

    Addressing Unresolved Mechanistic Questions and Knowledge Gaps in this compound Research

    Despite its long-standing clinical use, significant questions regarding the mechanisms of action and toxicity of this compound remain unanswered. A primary knowledge gap is the precise mechanism behind its rare but serious hepatotoxicity. nih.gov While the bioactivation of the drug into reactive quinone-species metabolites is a hypothesized molecular initiating event, further research is needed to confirm this link and understand the downstream cellular consequences. nih.gov

    A crucial unresolved question is the specific enzyme pathways responsible for this bioactivation. Future studies are required to identify the particular cytochrome P450 (CYP450) enzymes that catalyze the formation of these reactive metabolites from meclofenamate. nih.govnoahrflynn.com Pinpointing the specific CYP isozymes involved would be a significant step toward predicting individual susceptibility to meclofenamate-induced liver injury.

    Furthermore, while the primary anti-inflammatory mechanism involves the inhibition of cyclooxygenase (COX) enzymes, other potential actions are less understood. nih.govpediatriconcall.com There is some evidence that meclofenamic acid might also inhibit arachidonic acid lipoxygenase, which would decrease the synthesis of leukotrienes, but this pathway requires more thorough investigation. nih.gov The drug may also directly antagonize prostaglandin (B15479496) actions at their receptor sites, another area warranting deeper mechanistic exploration. nih.gov

    Emerging research also points to new areas of concern and potential therapeutic application that are currently unresolved. Studies have revealed that this compound can impair mitochondrial function, decrease the function of the proteasome (the cell's protein degradation machinery), and increase reactive oxygen species, leading to cardiac cell death in laboratory models. universityofcalifornia.edu The full clinical implications of these cardiotoxic mechanisms are not yet understood and represent a critical knowledge gap.

    Q & A

    Q. How can researchers design a dose-response study to assess this compound’s dual COX/LOX inhibition?

    • Methodological Answer : Use enzyme activity assays (COX-1, COX-2, 5-LOX) with purified proteins. Include a broad concentration range (0.1–100 µM) and compare selectivity ratios (COX-2/COX-1). Validate with siRNA knockdown of target enzymes. For translational relevance, correlate in vitro IC50 values with plasma concentrations from pharmacokinetic studies .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Meclofenamate Sodium
    Reactant of Route 2
    Reactant of Route 2
    Meclofenamate Sodium

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.